molecular formula C6H10N4O B14776580 (R)-2-Amino-3-(1H-imidazol-4-yl)propanamide

(R)-2-Amino-3-(1H-imidazol-4-yl)propanamide

Cat. No.: B14776580
M. Wt: 154.17 g/mol
InChI Key: UMMQVDUMUMBTAV-UHFFFAOYSA-N
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Description

®-2-Amino-3-(1H-imidazol-4-yl)propanamide is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles using nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can include a variety of functional groups such as aryl halides and aromatic heterocycles.

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve multi-step synthesis processes that are optimized for large-scale production. These methods may include the use of magnetic nanoparticles as catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-3-(1H-imidazol-4-yl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazolones.

    Reduction: Reduction reactions can modify the imidazole ring or the amide group.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms of the imidazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions include various substituted imidazoles, imidazolones, and modified amide derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

®-2-Amino-3-(1H-imidazol-4-yl)propanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ®-2-Amino-3-(1H-imidazol-4-yl)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can interact with nucleic acids and proteins, affecting various biological pathways .

Comparison with Similar Compounds

Similar Compounds

    Histidine: An amino acid with an imidazole side chain, similar in structure but with different biological functions.

    Imidazole: The parent compound of the imidazole family, used widely in various chemical and biological applications.

    Metronidazole: An imidazole derivative with antimicrobial properties.

Uniqueness

®-2-Amino-3-(1H-imidazol-4-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable complexes with metal ions and its potential therapeutic applications make it a valuable compound for further research and development .

Properties

IUPAC Name

2-amino-3-(1H-imidazol-5-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O/c7-5(6(8)11)1-4-2-9-3-10-4/h2-3,5H,1,7H2,(H2,8,11)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMMQVDUMUMBTAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40903102
Record name NoName_3695
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40903102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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